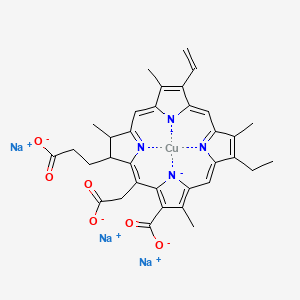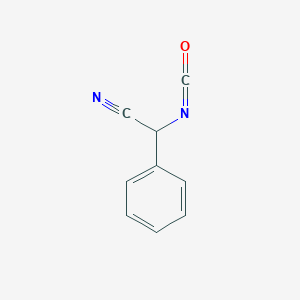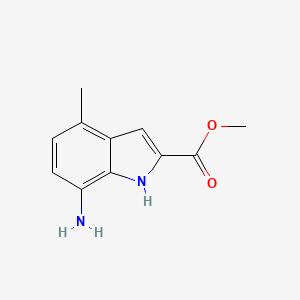
(7S,8S)-3-Carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-21H,23H-porphine-7-propanoic acid,Cuprate,trisodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7S,8S)-3-Carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-21H,23H-porphine-7-propanoic acid,Cuprate,trisodium is a complex organometallic compound It is a derivative of porphyrin, a class of compounds known for their role in biological systems such as hemoglobin and chlorophyll
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7S,8S)-3-Carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-21H,23H-porphine-7-propanoic acid,Cuprate,trisodium typically involves the following steps:
Porphyrin Core Synthesis: The porphyrin core is synthesized through a condensation reaction of pyrrole and an aldehyde under acidic conditions.
Functional Group Modification: The carboxy and carboxymethyl groups are introduced through subsequent reactions involving carboxylation and alkylation.
Final Product Formation: The trisodium salt form is obtained by neutralizing the compound with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. Purification steps such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl and ethyl groups.
Reduction: Reduction reactions can occur at the carboxyl groups, converting them to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: Alcohols and alkanes are common products.
Substitution: The products depend on the substituents introduced, such as halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound is used as a catalyst in organic reactions, particularly in oxidation and reduction processes.
Sensing: It serves as a sensor for detecting metal ions due to its ability to form complexes.
Biology
Enzyme Mimicry: The compound mimics the activity of natural enzymes, making it useful in biochemical studies.
Drug Delivery: It is explored as a carrier for delivering drugs to specific targets in the body.
Medicine
Photodynamic Therapy: The compound is investigated for its potential in photodynamic therapy for cancer treatment.
Antimicrobial Agents: It shows promise as an antimicrobial agent due to its ability to generate reactive oxygen species.
Industry
Material Science: The compound is used in the development of advanced materials such as conductive polymers and nanomaterials.
Environmental Applications: It is employed in environmental remediation processes to remove pollutants.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Catalysis: It acts as a catalyst by providing a reactive site for chemical reactions, lowering the activation energy.
Complex Formation: It forms complexes with metal ions, which can then participate in various biochemical and chemical processes.
Photodynamic Activity: Upon exposure to light, the compound generates reactive oxygen species that can damage cellular components, making it effective in photodynamic therapy.
Comparison with Similar Compounds
Similar Compounds
- (7S,8S)-3-Carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-21H,23H-porphine-7-propanoic acid, Zincate, trisodium
- (7S,8S)-3-Carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-21H,23H-porphine-7-propanoic acid, Ferrate, trisodium
Uniqueness
The uniqueness of (7S,8S)-3-Carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-21H,23H-porphine-7-propanoic acid,Cuprate,trisodium lies in its specific metal ion (copper) and the resulting properties. The copper ion imparts unique catalytic and photodynamic properties that are not observed in its zincate or ferrate counterparts.
Properties
Molecular Formula |
C34H31CuN4Na3O6-2 |
|---|---|
Molecular Weight |
724.1 g/mol |
IUPAC Name |
trisodium;18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18-dihydroporphyrin-21,23-diide-2-carboxylate;copper |
InChI |
InChI=1S/C34H36N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;;3*+1/p-5 |
InChI Key |
YKCWYYUZRLTDJY-UHFFFAOYSA-I |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C(=O)[O-])C)C.[Na+].[Na+].[Na+].[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-Bromo-2,7-di-tert-butyl-9,9'-spirobi[fluorene]](/img/structure/B13657724.png)








![6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13657789.png)
![(2S,5R)-6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4$l^{6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13657800.png)



